molecular formula C13H13N3O3 B2428437 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione CAS No. 725711-31-9

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2428437
CAS RN: 725711-31-9
M. Wt: 259.265
InChI Key: OWYAXMSHYAJPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione, or 5A6ABPD, is a synthetic compound that has been studied extensively for its potential applications in scientific research. 5A6ABPD is a pyrimidine derivative, which is a type of heterocyclic aromatic compound that contains a six-membered ring of atoms with two nitrogen atoms. It is a relatively new compound, having been first synthesized in the year 2000, and has since been studied for its use in a variety of scientific applications.

Scientific Research Applications

Heterocyclic Transformations

5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione has been utilized in heterocyclic transformations. Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-Benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione under phase-transfer catalytic conditions, resulting in 6-substituted 5-acetyluracils and a bicyclic pyridopyrimidine system (Singh, Aggarwal, & Kumar, 1992).

Synthesis in Aqueous Media

D. Shi, Jingwen Shi, and Shaofeng Rong (2010) demonstrated the synthesis of 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione derivatives through a three-component reaction in aqueous media. This process involves aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid (Shi, Shi, & Rong, 2010).

Enantioselective Reduction

A study by Bisset et al. (2014) involved the synthesis and enantioselective reduction of various 5-acylpyridones, including 5-acetyl-1-benzylpyrimidine-2,4(1H,3H)-dione. This research highlights the potential of these compounds in asymmetric transfer hydrogenation (Bisset et al., 2014).

Antioxidant and Anti-inflammatory Activity

R. Nadendla and K. Lakshmi (2018) synthesized novel pyridopyrimidine derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. Their findings indicate dose-dependent free radical scavenging activity and RBC stabilization, suggesting potential therapeutic applications (Nadendla & Lakshmi, 2018).

properties

IUPAC Name

5-acetyl-6-amino-1-benzylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8(17)10-11(14)16(13(19)15-12(10)18)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYAXMSHYAJPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione

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